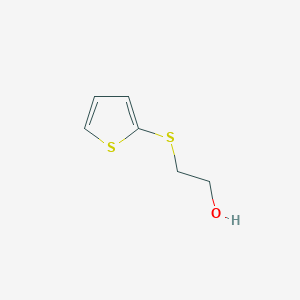

2-(Thiophen-2-ylsulfanyl)-ethanol

Description

Properties

IUPAC Name |

2-thiophen-2-ylsulfanylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS2/c7-3-5-9-6-2-1-4-8-6/h1-2,4,7H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVRRKNSCMCLKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

Adapted from the US patent by, this method involves metallating thiophene with sodium dispersion in tetrahydrofuran (THF) to generate a reactive thienylsodium intermediate. The sodium-thiophene complex reacts with 2-chloroethanol as the electrophile, displacing chloride to form the sulfanyl-ethanol bond (Fig. 2A).

Key Steps:

-

Metallation : Thiophene is stirred with sodium dispersion (particle size: 1–10 µm) in THF at 0–5°C under nitrogen.

-

Electrophilic Quenching : 2-Chloroethanol is added dropwise, maintaining temperatures below 10°C to prevent side reactions.

-

Workup : The mixture is hydrolyzed with ammonium chloride, extracted with toluene, and purified via distillation.

Nucleophilic Substitution Between 2-Thiophenethiol and 2-Chloroethanol

Base-Catalyzed Thiol-Alkylation

This one-step method involves deprotonating 2-thiophenethiol with sodium hydroxide, followed by nucleophilic attack on 2-chloroethanol (Fig. 2B).

Procedure:

Challenges and Solutions:

-

Byproduct Formation : Excess base may hydrolyze 2-chloroethanol to ethylene glycol. Using controlled stoichiometry (1.1 equiv chloroethanol) reduces this risk.

-

Yield : Reported yields for analogous thiol-alkylations range from 70–80%.

Palladium-Catalyzed Hydrogenation

Adaptation from Chinese Patent CN102964334B

The Chinese patent describes a Pd/C-catalyzed hydrogenation method for 2-thiopheneethanol, which can be modified to synthesize the sulfanyl derivative.

Modified Protocol:

Performance Metrics:

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-ylsulfanyl)-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of the compound can lead to the formation of thiol derivatives.

Substitution: The hydroxyl group in 2-(Thiophen-2-ylsulfanyl)-ethanol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Thiophene-2-sulfinyl-ethanol or thiophene-2-sulfonyl-ethanol.

Reduction: Thiophene-2-thiol derivatives.

Substitution: Various substituted thiophene-2-ylsulfanyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene derivatives, including 2-(thiophen-2-ylsulfanyl)-ethanol. In vitro testing has shown that compounds derived from this thiophene exhibit cytotoxic effects against several cancer cell lines, including colon and breast cancer cells .

Antithrombotic Agents

The compound serves as a synthetic intermediate for producing antithrombotic agents such as clopidogrel and sulfentanyl. These agents are crucial in preventing platelet aggregation and are widely used in cardiovascular therapies . The synthesis pathways often involve modifications that enhance the pharmacological profiles of these drugs.

Fluorescent Markers

2-(Thiophen-2-ylsulfanyl)-ethanol is employed in synthesizing oligothiophene isothiocyanates, which are utilized as fluorescent markers for biopolymers. These markers are essential for various biological imaging techniques .

Case Study 1: Synthesis and Evaluation of Anticancer Agents

A study investigated the synthesis of novel thiophene derivatives, including 2-(thiophen-2-ylsulfanyl)-ethanol, and their effects on HCT-116 colon cancer cells. The results indicated that these compounds significantly inhibited cell proliferation, suggesting their potential as anticancer agents .

Case Study 2: Development of Antithrombotic Drugs

Research focusing on the synthesis of clopidogrel derivatives from 2-(thiophen-2-ylsulfanyl)-ethanol demonstrated improved efficacy in inhibiting platelet aggregation. This study underscored the compound's role as a precursor in developing more effective antithrombotic medications .

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylsulfanyl)-ethanol involves its interaction with various molecular targets and pathways. The thiophene ring and the sulfur atom play crucial roles in its reactivity and binding affinity to biological targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 2-(thiophen-2-ylsulfanyl)-ethanol, differing primarily in the substituents attached to the sulfanyl group. Key comparisons include synthesis methods, physicochemical properties, and spectroscopic data.

2-(Ethylthio)ethanol

- Structure: Ethyl group attached to the sulfanyl-ethanol backbone.

- Molecular Formula : C₄H₁₀OS.

- Molecular Weight : 106.18 g/mol.

- Key Data :

- Comparison: Simpler alkyl substituent (ethyl vs. thiophene) likely enhances stability but reduces aromatic interactions. No direct synthesis data provided, but analogous reactions (e.g., thiol-chloride coupling in ) suggest moderate yields (~60–80%) under similar conditions.

2-(2-Thienyl)ethanol

- Structure: Thiophene ring directly bonded to ethanol (lacking the sulfanyl bridge).

- Molecular Formula : C₆H₈OS.

- Hazards : Causes severe eye irritation (Category 2).

- Physical State : Colorless to reddish-brown liquid.

- Comparison :

- The absence of a sulfanyl bridge reduces steric hindrance but limits sulfur’s electronic effects.

- Toxicity profile differs significantly due to structural variations.

2-[(2-Aminoethyl)thio]ethan-1-ol

- Structure: Aminoethyl group attached via sulfanyl to ethanol.

- Molecular Formula: C₄H₁₁NOS.

- Molecular Weight : 121.20 g/mol.

- Applications: Potential use in chelation or polymer chemistry due to the amino group.

- Comparison: Amino group introduces polarity and hydrogen-bonding capacity, unlike the aromatic thiophene in the target compound. Higher molecular weight and functional diversity may enhance solubility in aqueous systems.

2-[(2-Methoxyethyl)thio]ethanol

- Structure: Methoxyethyl group linked via sulfanyl to ethanol.

- Molecular Formula : C₅H₁₂O₂S.

- Synonyms: Thiodiethanol monomethyl ether.

- Comparison :

- Methoxy group provides electron-donating effects, altering reactivity compared to thiophene’s electron-rich aromatic system.

- Ether functionality may improve thermal stability.

Data Tables

Table 1. Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Research Findings

- Electronic Effects: Thiophene’s aromaticity in 2-(thiophen-2-ylsulfanyl)-ethanol likely enhances conjugation compared to alkyl or alkoxy substituents, influencing UV-Vis absorption and catalytic activity.

- Synthetic Challenges : Low yields in pyrimidine derivatives (e.g., 29% for compound 5) highlight steric or electronic barriers in sulfur-based nucleophilic substitutions.

Biological Activity

2-(Thiophen-2-ylsulfanyl)-ethanol is a thiophene derivative that has garnered attention for its potential biological activities. This compound, characterized by its sulfur-containing thiophene ring, exhibits a range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities. The following sections provide a detailed overview of its biological activity, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-(Thiophen-2-ylsulfanyl)-ethanol is , and it features a thiophene ring substituted with a sulfanyl group and an ethanol moiety. This unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that thiophene derivatives, including 2-(Thiophen-2-ylsulfanyl)-ethanol, possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a study highlighted the effectiveness of thiophene derivatives against Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

Anticancer Properties

The anticancer potential of 2-(Thiophen-2-ylsulfanyl)-ethanol has been explored in several studies. A notable investigation demonstrated that derivatives of thiophene exhibited selective cytotoxicity against cancer cell lines, particularly HCT-116 (colon cancer) cells. The study reported IC50 values indicating potent activity:

- Compound A : IC50 = 7.1 µM

- Compound B : IC50 = 10.5 µM

- Compound C : IC50 = 11.9 µM

These compounds were found to induce cell cycle arrest at the S and G2/M phases, leading to increased expression of tumor suppressor genes and decreased levels of oncogenic markers .

Antiviral Activity

Recent studies have also examined the antiviral properties of thiophene derivatives against viruses such as the Ebola virus (EBOV). A series of thiophene-based compounds demonstrated effective inhibition of viral entry in pseudotyped viral systems, with selectivity indexes indicating favorable therapeutic profiles. The mechanism involved interference with the viral glycoprotein's interaction with host cell receptors .

The biological activities of 2-(Thiophen-2-ylsulfanyl)-ethanol are attributed to its ability to interact with various molecular targets:

- Antimicrobial Action : Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Mechanism : These compounds may interact directly with DNA or inhibit enzymes involved in DNA replication, similar to established chemotherapeutics like doxorubicin .

- Antiviral Mechanism : Thiophene derivatives may block critical interactions between viral proteins and host cell receptors, preventing viral entry and replication .

Study 1: Anticancer Activity Assessment

A comprehensive study evaluated the anticancer effects of various thiophene derivatives on multiple cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Efficacy

In another investigation, 2-(Thiophen-2-ylsulfanyl)-ethanol was tested against a panel of bacterial strains. The results showed significant inhibition zones in agar diffusion assays, confirming its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-(Thiophen-2-ylsulfanyl)-ethanol and its derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a chlorinated heterocyclic precursor (e.g., 2-chloroquinoline) and 2-thiophenethiol. Key parameters include:

- Temperature : Reactions are conducted at 50–75°C to balance reactivity and side-product formation .

- Solvent : Acetic acid or ethyl acetate is used to stabilize intermediates and improve solubility .

- Molar Ratios : A slight excess of 2-thiophenethiol (1.1–1.5 eq.) ensures complete substitution, as seen in yields ranging from 29% to 91% depending on steric/electronic effects of substituents .

- Purification : Column chromatography (e.g., 1:1 ethyl acetate:hexane with 10% methanol) effectively isolates products .

Q. How can NMR and IR spectroscopy be utilized to confirm the structure of 2-(Thiophen-2-ylsulfanyl)-ethanol derivatives?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 7.1–8.9 ppm for thiophene and quinoline rings) and methyl/methylene groups (e.g., δ 2.56 ppm for CH₃ in 4-methyl derivatives) .

- ¹³C NMR : Sulfur-linked carbons appear at 126–157 ppm, while carboxyl groups (if present) resonate near 171 ppm .

- IR : Stretching vibrations for S–S (500–600 cm⁻¹), C–O (1092 cm⁻¹), and aromatic C–H (3004 cm⁻¹) confirm functional groups .

Q. What factors contribute to yield variability in analogous nucleophilic substitution reactions?

- Methodological Answer : Yield discrepancies (e.g., 29% for 2-(thiophen-2-ylsulfanyl)pyrimidine vs. 91% for quinoline derivatives) arise from:

- Substrate Reactivity : Electron-withdrawing groups (e.g., carboxyl) enhance leaving-group displacement, while steric hindrance reduces efficiency .

- Workup Protocol : Incomplete washing (e.g., with 5% Na₂SO₃ to remove unreacted thiols) or inadequate drying can lower purity and yield .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of 2-(Thiophen-2-ylsulfanyl)-ethanol?

- Methodological Answer :

- Functional Selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) are recommended for accurate thermochemical data. These combine exact exchange (Hartree-Fock) with gradient-corrected DFT, reducing errors in atomization energies (<2.4 kcal/mol) .

- Basis Sets : Use polarized triple-zeta sets (e.g., 6-311+G(d,p)) to account for sulfur’s electronegativity and lone pairs.

- Applications : Calculate HOMO-LUMO gaps to predict redox behavior or simulate IR/NMR spectra for comparison with experimental data .

Q. What strategies resolve discrepancies between experimental and computational reactivity data for sulfur-containing compounds?

- Methodological Answer :

- Benchmarking : Validate computational methods against experimental thermodynamic quantities (e.g., proton affinities, ionization potentials) using high-level ab initio references .

- Error Analysis : Quantify systematic biases (e.g., overestimation of S–S bond strength in DFT) and apply empirical corrections .

- Mechanistic Probes : Isotopic labeling (e.g., ³⁴S) or kinetic isotope effects can clarify reaction pathways conflicting with DFT-predicted transition states .

Q. How can reaction mechanisms involving 2-(Thiophen-2-ylsulfanyl)-ethanol be elucidated using kinetic studies?

- Methodological Answer :

- Rate Law Determination : Monitor substrate depletion via HPLC under varying [thiophenethiol] to distinguish SN1/SN2 pathways.

- Activation Parameters : Use Eyring plots (ln(k/T) vs. 1/T) to derive ΔH‡ and ΔS‡, revealing associative vs. dissociative mechanisms .

- Computational Validation : Compare DFT-calculated activation energies (e.g., for thiolate attack on chlorinated precursors) with experimental values .

Q. What advanced purification techniques improve the isolation of polar 2-(Thiophen-2-ylsulfanyl)-ethanol derivatives?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, methanol/water gradient) resolves polar byproducts unresolved by silica gel .

- Crystallization : Slow evaporation from methanol/ethyl acetate mixtures produces single crystals for XRD validation (e.g., using SHELX software) .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in scaled-up syntheses of 2-(Thiophen-2-ylsulfanyl)-ethanol derivatives?

- Methodological Answer :

- Process Optimization : Scale-up often reduces surface-area-to-volume ratios, slowing heat/mass transfer. Use flow chemistry (microreactors) to maintain reaction efficiency .

- Byproduct Identification : LC-MS or GC-MS detects side products (e.g., disulfides from thiol oxidation), guiding protocol adjustments (e.g., inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.